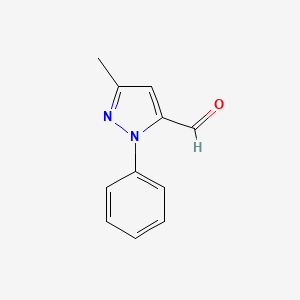
5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2. This compound is of significant interest due to its versatile applications in organic synthesis, medicinal chemistry, and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Cyclization Reaction: One common method involves the cyclization of hydrazones with α,β-unsaturated carbonyl compounds. This reaction typically occurs under acidic or basic conditions.
Condensation Reaction: Another method includes the condensation of phenylhydrazine with β-ketoesters, followed by oxidation to form the desired pyrazole derivative.
Industrial Production Methods: Industrial production often employs multi-step synthesis involving readily available starting materials. The process may include:
Hydrazine Derivatives: Using hydrazine derivatives as starting materials.
Catalysts: Employing catalysts such as acids or bases to facilitate the cyclization or condensation reactions.
Purification: Utilizing techniques like recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or chromium trioxide for oxidation.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction.
Substitution Reagents: Halogens or nitrating agents for substitution reactions.
Major Products:
Oxidation: 5-methyl-2-phenyl-2H-pyrazole-3-carboxylic acid.
Reduction: 5-methyl-2-phenyl-2H-pyrazole-3-methanol.
Substitution: Various substituted pyrazole derivatives depending on the substituent used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthetic Intermediates: Used as intermediates in the synthesis of more complex heterocyclic compounds.
Catalysts: Employed in catalytic reactions due to its ability to stabilize transition states.
Biology:
Antimicrobial Agents: Investigated for potential antimicrobial properties.
Enzyme Inhibitors: Studied as inhibitors for various enzymes, including xanthine oxidase.
Medicine:
Drug Development: Explored for its potential in developing new pharmaceuticals, particularly in anti-inflammatory and anticancer therapies.
Industry:
Material Science: Utilized in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 5-methyl-2-phenyl-2H-pyrazole-3-carboxaldehyde involves its interaction with molecular targets such as enzymes or receptors. The compound can form hydrogen bonds or π-π interactions with active sites, leading to inhibition or activation of biological pathways. For example, as an enzyme inhibitor, it can bind to the active site of xanthine oxidase, preventing the enzyme from catalyzing its substrate .
Vergleich Mit ähnlichen Verbindungen
- 3-methyl-2-phenyl-4-pyrazolecarboxylic acid : Similar structure but with a carboxylic acid group instead of an aldehyde.
- 5-(2-methoxyphenyl)-2H-pyrazole-3-carboxylic acid : Contains a methoxy group on the phenyl ring, altering its chemical properties.
Uniqueness:
- Functional Group: The presence of the aldehyde group at the 3-position makes it a versatile intermediate for further chemical modifications.
- Reactivity: The compound’s reactivity towards various chemical reactions, such as oxidation and reduction, makes it valuable in synthetic chemistry.
Eigenschaften
Molekularformel |
C11H10N2O |
|---|---|
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
5-methyl-2-phenylpyrazole-3-carbaldehyde |
InChI |
InChI=1S/C11H10N2O/c1-9-7-11(8-14)13(12-9)10-5-3-2-4-6-10/h2-8H,1H3 |
InChI-Schlüssel |
PCVZRHVWMPIZJP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NN(C(=C1)C=O)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Ethyl 4-{acetyl[4-(acetyloxy)-3-oxobutyl]amino}benzoate](/img/structure/B13989833.png)
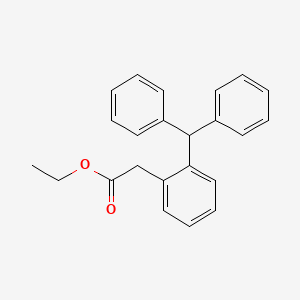
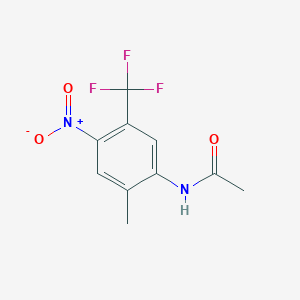
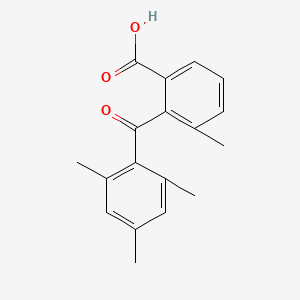
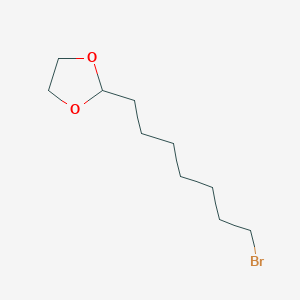
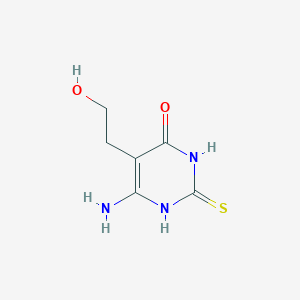
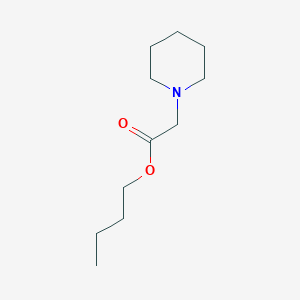
![Benzyl N-[(pyrrolidine-2-carbonylamino)carbamoylmethyl]carbamate](/img/structure/B13989875.png)

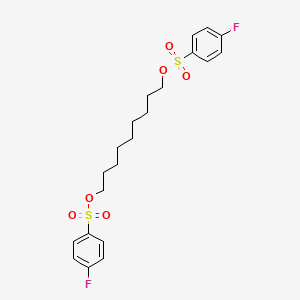
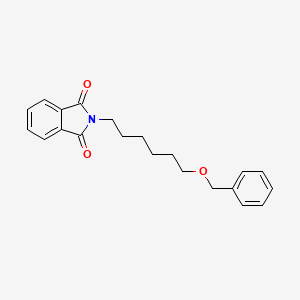
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;hydrochloride](/img/structure/B13989905.png)
